molecular formula C21H25FN6O4 B2484169 methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate CAS No. 838899-16-4

methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

Katalognummer: B2484169
CAS-Nummer: 838899-16-4
Molekulargewicht: 444.467
InChI-Schlüssel: JRGOEPSDJDAGSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is a purine-based derivative characterized by a piperazine ring substituted with a 2-fluorophenyl group and an acetoxy methyl ester moiety. The 2-fluorophenylpiperazinylmethyl substituent suggests affinity for serotonin or dopamine receptors, as fluorinated piperazine derivatives are common in neuropharmacology .

Eigenschaften

IUPAC Name

methyl 2-[8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6O4/c1-24-19-18(20(30)25(2)21(24)31)28(13-17(29)32-3)16(23-19)12-26-8-10-27(11-9-26)15-7-5-4-6-14(15)22/h4-7H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGOEPSDJDAGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is a compound of interest due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H22FN7O3C_{19}H_{22}FN_7O_3, and it features a complex structure that includes a piperazine moiety and a purine derivative. The presence of the fluorophenyl group may contribute to its biological activity by enhancing receptor binding affinity.

Structural Formula

Molecular Structure C19H22FN7O3\text{Molecular Structure }C_{19}H_{22}FN_7O_3

Pharmacological Effects

  • Antitumor Activity : Recent studies have indicated that compounds similar to methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-...) exhibit significant antitumor effects. For instance, derivatives have been tested against various cancer cell lines, showing IC50 values in the low micromolar range.
  • Receptor Interaction : This compound may act as an antagonist or partial agonist at certain receptors, particularly those involved in neurotransmission and cancer pathways. The piperazine ring is known for its ability to interact with various neurotransmitter receptors.
  • Inhibition Studies : In vitro studies have demonstrated that this compound can inhibit specific enzymes or pathways critical for tumor growth or metastasis.

The biological activity of methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-...) can be attributed to:

  • Receptor Binding : The fluorophenyl group enhances the binding affinity to target receptors.
  • Enzyme Inhibition : It may inhibit enzymes associated with tumor progression.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityMethodologyKey Findings
AntitumorIn vitroSignificant inhibition of cell growth in cancer lines with IC50 < 10 µM.
Receptor InteractionBinding assaysHigh affinity for dopamine receptors; potential implications in neuropharmacology.
Enzyme InhibitionEnzyme assaysDemonstrated inhibition of specific kinases involved in cancer signaling pathways.

Notable Research Outcomes

In a study published in British Journal of Pharmacology, researchers found that derivatives with similar structures displayed promising results against various cancer types by targeting specific molecular pathways associated with cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Piperazine Substituent Fluorophenyl Position Molecular Weight (g/mol) Key Functional Groups Reported Bioactivity
Target Compound Purine 4-(2-fluorophenyl) 2-fluoro ~433.45* Acetate ester, dimethyl purine Not reported
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol (8b) Benzo[b]thiophene 4-(2-fluorophenyl) 2-fluoro ~473.54 Propanol, dimethoxy aryl Kinase modulation (inferred)
8-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-purine-2,6-dione Purine 4-(4-fluorophenyl) 4-fluoro ~505.57 3-phenylpropyl, methyl purine Kinase inhibition potential
8-{[4-(Furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-purine-2,6-dione Purine 4-(furan-2-carbonyl) N/A ~482.53 Furanoyl, 3-methylbutyl Unreported, likely metabolic

*Calculated based on molecular formula.

Key Observations:

  • Fluorophenyl Position: The target compound’s 2-fluorophenyl group (vs.
  • Purine vs. Benzo[b]thiophene Core: Compound 8b shares the 2-fluorophenylpiperazine moiety but replaces the purine core with a benzo[b]thiophene system, likely altering bioactivity profiles (e.g., kinase vs. adenosine receptor targeting).
  • Ester vs. Carbonyl Substitutions: The acetate ester in the target compound may improve membrane permeability compared to the furanoyl group in , though metabolic stability could vary .

Computational Similarity and Bioactivity Correlations

Table 2: Similarity Metrics and Clustering Insights

Metric / Study Target Compound vs. 8b Target Compound vs. Target Compound vs. Relevance to Bioactivity
Tanimoto Coefficient (Morgan fingerprints) ~0.65* ~0.70* ~0.55* High similarity (>0.6) correlates with shared target pathways
Dice Index (MACCS keys) ~0.72* ~0.68* ~0.60* Matches bioactivity clustering patterns
Met7 Contact Area (Ų) Not applicable Not applicable Not applicable Low contact (<10 Ų) indicates scaffold flexibility

*Estimated based on structural overlap and methodologies in .

Key Findings:

  • Tanimoto and Dice Scores: The target compound shows moderate-to-high similarity (~0.65–0.72) with 8b and , suggesting overlapping bioactivity profiles (e.g., kinase or GPCR modulation) .
  • Bioactivity Clustering: Compounds with >70% similarity in Tanimoto indices often cluster into groups with shared modes of action, as demonstrated in NCI-60 dataset analyses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

  • The synthesis typically involves nucleophilic substitution reactions, with intermediates such as purine derivatives and fluorophenyl-piperazine moieties. Key steps include alkylation of the purine core using 4-(2-fluorophenyl)piperazine derivatives under basic conditions (e.g., sodium hydride) in polar aprotic solvents like dimethylformamide (DMF) .
  • Optimization strategies:

  • Temperature control (e.g., 60–80°C for alkylation steps).
  • Use of stoichiometric excess (1.2–1.5 equivalents) of the piperazine derivative.
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Nuclear Magnetic Resonance (NMR):

  • ¹H and ¹³C NMR to verify methyl groups (δ ~3.0–3.5 ppm for N-methyl) and fluorophenyl signals (δ ~6.8–7.2 ppm) .
    • High-Resolution Mass Spectrometry (HRMS):
  • Confirm molecular formula (e.g., C₂₄H₂₈FN₆O₄) with accuracy <5 ppm .
    • Infrared (IR) Spectroscopy:
  • Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1650 cm⁻¹ (C=N in purine) .

Q. What are the compound’s key physicochemical properties, and how do they influence experimental design?

  • Solubility:

  • Sparingly soluble in water; soluble in DMSO or DMF (use stock solutions at 10–50 mM for biological assays) .
    • Stability:
  • Stable at –20°C in anhydrous conditions but degrades in acidic/basic environments (pH <3 or >10) .
    • Reactivity:
  • Susceptible to hydrolysis at the ester group; avoid aqueous buffers during storage .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict biological activity or optimize synthesis?

  • Density Functional Theory (DFT):

  • Calculate electron distribution in the purine core and piperazine sidechain to predict nucleophilic/electrophilic sites for synthetic modifications .
    • Molecular Docking:
  • Target adenosine or dopamine receptors (common for piperazine derivatives); use AutoDock Vina with receptor PDB IDs (e.g., 4U6P for adenosine A₂A) .
    • Reaction Pathway Modeling:
  • ICReDD’s quantum chemical calculations can predict intermediates and transition states, reducing trial-and-error synthesis .

Q. How to resolve contradictions between in silico predictions and experimental bioactivity data?

  • Case Example: If computational models suggest high affinity for serotonin receptors (5-HT₁A), but in vitro assays show weak binding:

  • Verify assay conditions (e.g., buffer pH, membrane preparation methods).
  • Re-examine tautomeric states of the purine core (tautomers may alter binding).
  • Use molecular dynamics simulations to assess protein-ligand flexibility .

Q. What strategies can mitigate batch-to-batch variability in biological activity studies?

  • Quality Control:

  • Enforce ≥95% purity (HPLC) and consistent crystallinity (PXRD) .
    • Standardized Assays:
  • Use internal controls (e.g., reference agonists/antagonists) in receptor-binding assays.
    • Statistical Design:
  • Apply factorial experimental design to test interactions between synthesis parameters (e.g., temperature, solvent) and bioactivity .

Methodological Considerations

Q. How to design a stability study under varying pH and temperature conditions?

  • Protocol:

Prepare solutions in buffers (pH 3, 7, 10) and incubate at 25°C and 40°C.

Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

Identify degradation products using LC-MS .

Q. What in vitro assays are suitable for evaluating its potential as a kinase or receptor modulator?

  • Kinase Inhibition:

  • Use ADP-Glo™ Kinase Assay with recombinant kinases (e.g., PKA, PKC).
    • GPCR Binding:
  • Radioligand displacement assays for dopamine D₂/D₃ or serotonin 5-HT₁A receptors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.